Trimethylcolchicinic acid
Overview
Description
Mechanism of Action
Target of Action
Trimethylcolchicinic acid (TMCA) is a derivative of colchicine . The primary targets of TMCA are similar to those of colchicine, which are known to arrest mitosis in metaphase and have a clinical anti-inflammatory effect in the treatment of acute gout .
Mode of Action
TMCA interacts with its targets in a manner similar to colchicine, but with some differences. This suggests that TMCA may interact differently with its targets compared to colchicine .
Biochemical Pathways
Colchicine is known to inhibit the polymerization of microtubules by binding to tubulin, one of the main constituents of microtubules . This disrupts cell division and other processes dependent on microtubule function.
Pharmacokinetics
This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
Result of Action
This suggests that TMCA may have different cellular effects compared to colchicine .
Action Environment
Environmental factors can play a significant role in the action of antimicrobials . Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
Biochemical Analysis
Biochemical Properties
Trimethylcolchicinic acid interacts with tubulin, a globular protein, inhibiting its polymerization into microtubules . This interaction disrupts the structure of the microtubules, preventing cell division . The compound’s ability to bind to tubulin and inhibit its polymerization is a key aspect of its biochemical properties .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to decrease liver fibrosis and cholestasis induced by prolonged biliary obstruction in rats . It also has been reported to suppress acid production by human leukocytes during phagocytosis in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to tubulin, inhibiting its polymerization into microtubules . This prevents cell division, which is a crucial step in the growth and proliferation of cells . It’s worth noting that this compound has been shown to have no antimitotic effect in the concentration tested .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with tubulin, it may be involved in pathways related to cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylcolchicinic acid is synthesized from colchicine. The synthesis involves heating colchicine with concentrated sulfuric acid at 100°C for several hours, followed by neutralization with sodium carbonate . This process results in the formation of this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Trimethylcolchicinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Trimethylcolchicinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes, particularly its ability to inhibit microtubule polymerization.
Medicine: Investigated for its potential as an antitumor agent due to its ability to disrupt cell division.
Industry: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.
Comparison with Similar Compounds
Colchicine: The parent compound from which trimethylcolchicinic acid is derived. It has similar antitumor properties but higher toxicity.
Demecolcine: Another colchicine derivative with similar biological activity.
Purpurogallin: A tropolone derivative with protective effects against DNA damage.
Uniqueness: this compound is unique due to its reduced toxicity and higher therapeutic index compared to colchicine. This makes it a more viable option for therapeutic applications, particularly in oncology .
Properties
IUPAC Name |
(7S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031742 | |
Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-37-9 | |
Record name | Trimethylcolchicinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3482-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylcolchicinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-7-amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo[a]heptalen-9(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLCOLCHICINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333BVY614O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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